molecular formula C19H14FN5 B5720551 N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine

N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine

Cat. No.: B5720551
M. Wt: 331.3 g/mol
InChI Key: FLUMIAOKKHCCFW-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a pyrazole ring and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine is unique due to its combination of a pyrimidine core with a pyrazole ring and fluorophenyl group. This unique structure imparts specific chemical and physical properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5/c20-15-8-4-9-16(12-15)22-17-13-18(25-11-5-10-21-25)24-19(23-17)14-6-2-1-3-7-14/h1-13H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUMIAOKKHCCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)N3C=CC=N3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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